molecular formula C8H7N3O B1597585 4-Pyridin-2-ylisoxazol-5-amine CAS No. 499785-46-5

4-Pyridin-2-ylisoxazol-5-amine

Cat. No. B1597585
M. Wt: 161.16 g/mol
InChI Key: XFNQXILRIIWXOW-UHFFFAOYSA-N
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Description

“4-Pyridin-2-ylisoxazol-5-amine” is a chemical compound with the molecular formula C8H7N3O . It is a molecular structure that has been studied in various fields of chemistry .


Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to “4-Pyridin-2-ylisoxazol-5-amine”. For instance, a study discusses the synthesis of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors . Another study presents the synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives .


Molecular Structure Analysis

The molecular structure of “4-Pyridin-2-ylisoxazol-5-amine” consists of 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 161.058911855 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Pyridin-2-ylisoxazol-5-amine” include a molecular weight of 161.16 g/mol, a topological polar surface area of 64.9 Ų, and a complexity of 153 .

Scientific Research Applications

  • Synthesis and Biological Activities : A study by Bayrak et al. (2009) described the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and their antimicrobial activities. The synthesis involved the conversion of 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol into various compounds, including 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, and evaluated their antimicrobial activities.

  • Multicomponent Synthesis : Janvier et al. (2002) reported a novel multicomponent synthesis of 5-aminooxazole, leading to the formation of pyrrolo[3,4-b]pyridin-5-one in a single operation. This study is significant for its efficient synthetic pathway and potential applications in creating pyridine-based compounds (Janvier et al., 2002).

  • C-H Functionalization of Cyclic Amines : A research by Kang et al. (2015) explored the C-H functionalization of cyclic amines with α,β-unsaturated carbonyl compounds. This study is relevant for its insights into the redox-annulations of cyclic amines such as pyrrolidine.

  • Synthesis of Benzoxazoles : Song et al. (2013) described an amine-catalyzed annulation reaction for the synthesis of benzoxazoles, highlighting an innovative approach to synthesizing biologically and synthetically important benzoxazoles (Song et al., 2013).

  • Anticancer Evaluation : A study by Abdo and Kamel (2015) focused on the synthesis and anticancer evaluation of various compounds derived from isonicotinic acid hydrazide, including 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines.

  • Corrosion Inhibition : Ashassi-Sorkhabi et al. (2005) investigated the corrosion inhibition properties of compounds including benzylidene-pyridine-2-yl-amine on mild steel in hydrochloric acid, providing insights into the application of pyridine derivatives in corrosion protection (Ashassi-Sorkhabi et al., 2005).

  • Plant Growth Retardants : Grossmann (1990) discussed the use of plant growth retardants, including those from the 4-pyridine structure, in physiological research, indicating their role in understanding the regulation of terpenoid metabolism in plants (Grossmann, 1990).

Safety And Hazards

“4-Pyridin-2-ylisoxazol-5-amine” may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “4-Pyridin-2-ylisoxazol-5-amine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. A study discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons , which could be a potential future direction for “4-Pyridin-2-ylisoxazol-5-amine”.

properties

IUPAC Name

4-pyridin-2-yl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-6(5-11-12-8)7-3-1-2-4-10-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNQXILRIIWXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(ON=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384476
Record name 4-pyridin-2-ylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-2-ylisoxazol-5-amine

CAS RN

499785-46-5
Record name 4-pyridin-2-ylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-PYRIDINYL)-5-ISOXAZOLAMINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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